2-Amino-4-methylheptanamide
Description
Contextualization within Amide and Amino Acid Derivative Chemistry
The structure of 2-Amino-4-methylheptanamide contains two defining functional groups: an amide and an amine. The amide bond is one of the most stable and prevalent functional groups in biochemistry and medicinal chemistry, forming the repeating linkage in peptides and proteins. In synthetic chemistry, amides are valued for their stability and serve as important intermediates.
As an amino acid derivative, this compound belongs to a broad class of compounds that are fundamental to life and science. While the 20 proteinogenic amino acids are the primary building blocks of proteins, the hundreds of non-proteinogenic amino acids (NPAAs) play diverse roles in biological systems and synthetic applications. frontiersin.org NPAAs are integral to the synthesis of pharmaceuticals, agrochemicals, and are used as catalysts or biotechnological tools. mdpi.comresearchgate.net Specifically, this compound is an α-amino acid amide. Amino acid amides are derivatives where the carboxylic acid group is replaced by a primary amide. They are often used as intermediates in the synthesis of optically pure amino acids and can influence the secretion of anabolic hormones. acs.orgmedchemexpress.com
Significance as a Chirally Functionalized Scaffold in Organic Synthesis
In organic synthesis, a scaffold refers to a core molecular framework upon which more complex structures can be built. The utility of this compound lies in its identity as a chirally functionalized scaffold. The term "chiral" indicates that the molecule is non-superimposable on its mirror image, a property originating from its two stereocenters at the C2 and C4 positions. This inherent chirality is a critical feature, as the biological activity of many pharmaceuticals is dependent on their specific three-dimensional arrangement. nih.gov
The "functionalized" aspect refers to the presence of the reactive amino and amide groups. These sites allow for further chemical modifications, enabling chemists to use the molecule as a versatile building block. evitachem.com Chiral building blocks like this are essential for constructing complex target molecules with precise stereochemical control. bldpharm.com The synthesis of such chiral molecules, particularly amino acid derivatives, is a major focus of modern chemistry, with significant research dedicated to developing stereoselective synthetic routes. acs.orgresearchgate.net The presence of a branched alkyl chain (the methylheptane portion) also adds to its structural uniqueness, offering a non-polar element that can be valuable in designing molecules with specific binding or solubility properties.
Overview of Current Research Trajectories and Scholarly Interest
The scholarly interest in a specific compound like this compound can be gauged by its availability and its relationship to broader research trends. The compound is listed in the catalogs of several chemical suppliers, indicating its utility as a building block for research and development. bldpharm.comambeed.com While large-scale studies focusing exclusively on this molecule are not prominent, its structure aligns with several key research trajectories.
Current research in synthetic chemistry is heavily focused on the development of novel non-proteinogenic amino acids for applications in chemical biology and medicine. researchgate.netgla.ac.uk These unique building blocks are used to create peptides with enhanced stability or novel functions and to synthesize small-molecule drugs. mdpi.comgla.ac.uk The synthesis of chiral amines and amides remains a significant challenge, and there is continuous effort to develop new catalytic methods that are both efficient and stereoselective.
Furthermore, the use of functionalized scaffolds is a central theme in drug discovery and materials science. The ability to start with a defined core structure and systematically modify it is a powerful strategy for creating libraries of new compounds for screening. Therefore, the interest in this compound is driven by its potential as a starting material for generating novel, stereochemically complex molecules with potential applications in various fields of chemical and biological science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-methylheptanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-3-4-6(2)5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMKLCCIELDJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Amino 4 Methylheptanamide
Stereoselective Synthesis Approaches to Control Chirality at C2
The creation of a specific stereoisomer of 2-amino-4-methylheptanamide is crucial for its intended applications. This is achieved through various stereoselective synthesis methods.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org After the desired stereocenter is established, the auxiliary is removed and can often be recycled. numberanalytics.comsigmaaldrich.com This strategy is widely used in the pharmaceutical and agrochemical industries to produce enantiomerically pure compounds. numberanalytics.com
The general principle involves attaching a chiral auxiliary to a precursor molecule. The inherent chirality of the auxiliary then directs the formation of the desired stereoisomer in a subsequent reaction by creating a chiral environment that favors one reaction pathway over another. numberanalytics.comnumberanalytics.com This control is often achieved through steric hindrance, where the bulky auxiliary blocks one face of the molecule, forcing the reaction to occur on the opposite, less hindered face. wikipedia.org
For the synthesis of this compound, a suitable achiral precursor would be reacted with a chiral auxiliary. For instance, an Evans oxazolidinone auxiliary can be used to direct the alkylation of an enolate, establishing the stereocenter at the C2 position. wikipedia.org The substituents on the oxazolidinone create a sterically hindered environment, forcing the incoming electrophile to attack from a specific direction, thus leading to the desired stereoisomer. wikipedia.org After the alkylation step, the auxiliary can be cleaved to yield the chiral carboxylic acid, which is then converted to the final amide product.
Asymmetric Catalysis in C-N and C-C Bond Formation
Asymmetric catalysis is a powerful tool for synthesizing chiral compounds, often utilizing transition metals or organic molecules as catalysts to control the stereochemical outcome of a reaction. ccnu.edu.cnprinceton.edu This approach is highly efficient as a small amount of a chiral catalyst can generate large quantities of a chiral product. nus.edu.sg
Visible-light photoredox catalysis combined with transition metal catalysis (such as nickel, copper, or palladium) or organocatalysis has emerged as an effective method for creating chiral centers. ccnu.edu.cn In the context of this compound synthesis, asymmetric catalysis could be employed in the formation of either the C-N or a key C-C bond. For instance, an asymmetric hydrogenation of a suitable prochiral enamine or a related unsaturated precursor could establish the chiral amine at the C2 position. Iron-catalyzed asymmetric transfer hydrogenation (ATH) is a sustainable option for the synthesis of enantiopure amines. mdpi.com
Another approach involves the asymmetric conjugate addition of a cyanide source to an α,β-unsaturated imide, catalyzed by a chiral metal complex. google.com This would establish the stereocenter and introduce the nitrogen functionality simultaneously. Subsequent reduction of the nitrile would then yield the desired amine.
Biocatalytic Pathways for Enantioselective Production
Biocatalysis utilizes enzymes to perform chemical transformations with high stereoselectivity under mild reaction conditions. Transaminases, for example, are enzymes that can catalyze the conversion of a ketone to a chiral amine.
For the enantioselective production of this compound, a ω-transaminase could be used to aminate a corresponding keto-acid or keto-amide precursor. This enzymatic approach offers several advantages, including high enantiomeric excess (often >99% ee), mild reaction conditions (e.g., room temperature and neutral pH), and the use of environmentally benign reagents. The stereoselectivity of the transaminase ensures the formation of the desired C2 stereoisomer. The use of whole-cell biocatalysts can further enhance the efficiency and cost-effectiveness of the process. researchgate.net
Peptide Coupling Reagent-Mediated Amide Bond Formation
The formation of the amide bond is a critical step in the synthesis of this compound. Peptide coupling reagents are commonly employed to facilitate this reaction between a carboxylic acid and an amine. iris-biotech.de
Optimization of Coupling Conditions for High Yield and Purity
Optimizing the reaction conditions for amide bond formation is crucial to maximize yield and purity while minimizing side reactions, such as racemization. uni-kiel.de Key parameters to consider include the choice of solvent, temperature, and the stoichiometry of the reagents. iris-biotech.de
Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are often used to ensure the solubility of the reactants. The temperature is typically kept low (0–25 °C) to prevent epimerization, which is the loss of stereochemical integrity at the chiral center. A recent one-pot method for amide bond formation using low-reactivity nitrogen-containing heterocyclic compounds and carboxylic acid utilizes 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (B1257347) (Boc2O) and has shown high yields for over 120 amide compounds. asiaresearchnews.com
Table 1: Optimization of Amide Bond Formation Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | DMF, DCM | Good solubility for reactants. |
| Temperature | 0–25 °C | Minimizes racemization and side reactions. |
| Reagents | EDC/HOAt/DIPEA | High conversion rates for a variety of substrates. nih.gov |
| Additives | HOBt, HOAt | Suppress racemization and can enhance reaction rates. uni-kiel.depeptide.com |
Comparative Analysis of Reagents and Additives (e.g., HBTU, DIPEA)
A variety of coupling reagents are available, each with its own advantages and disadvantages. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common, often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization. uni-kiel.depeptide.com
Onium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient coupling reagents that lead to rapid reactions and minimal racemization. peptide.comsigmaaldrich.com HBTU, in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), activates the carboxylic acid to form an active ester, which then readily reacts with the amine. youtube.comsci-hub.se HATU is often considered more reactive than HBTU and can lead to less epimerization. peptide.com
The choice of reagent and additive depends on the specific substrates and desired reaction outcomes. For sterically hindered amino acids or challenging couplings, more reactive reagents like HATU or COMU® may be preferred. iris-biotech.desigmaaldrich.com
Table 2: Comparison of Common Peptide Coupling Reagents and Additives
| Reagent/Additive | Structure | Key Features |
|---|---|---|
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Efficient, fast reactions, generates OBt esters. peptide.comsigmaaldrich.com |
| DIPEA | N,N-Diisopropylethylamine | Non-nucleophilic base used to deprotonate the carboxylic acid. youtube.com |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | More reactive than HBTU, less epimerization. peptide.comsigmaaldrich.com |
| HOBt | 1-Hydroxybenzotriazole | Additive used to suppress racemization. uni-kiel.depeptide.com |
| HOAt | 1-Hydroxy-7-azabenzotriazole | More effective than HOBt at suppressing racemization and can increase reaction rates. sigmaaldrich.com |
Multi-Step Protection-Deprotection Sequences
Multi-step syntheses involving the use of protecting groups are fundamental to modern organic chemistry, enabling chemists to mask the reactivity of certain functional groups while transformations are carried out elsewhere in the molecule. mdpi.com For a molecule like this compound, which contains two different nitrogen-based functional groups, a carefully planned protection-deprotection sequence is crucial to achieve the desired product without competing side reactions.
Orthogonal protection is a highly effective strategy in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others under distinct reaction conditions. fiveable.meorganic-chemistry.org This level of control is paramount when synthesizing molecules with multiple, similar functional groups, such as the amino and amide groups in the target molecule. researchgate.nettandfonline.com The choice of protecting groups is dictated by their compatibility with the planned reaction conditions and the ease of their selective removal. arkat-usa.org
In the context of synthesizing this compound, a primary amine and a primary amide must be differentiated. A common approach involves the protection of the amine functionality. Several protecting groups are available for amines, each with its own set of conditions for introduction and cleavage. The tert-butoxycarbonyl (Boc) group, for instance, is stable under a wide range of conditions but is readily removed with acid (e.g., trifluoroacetic acid, TFA). tandfonline.com The fluorenylmethoxycarbonyl (Fmoc) group is base-labile and is typically removed using piperidine (B6355638) in DMF. researchgate.net The carboxybenzyl (Cbz) group is cleaved by catalytic hydrogenation. tandfonline.com
The selection of an orthogonal set of protecting groups allows for a modular and flexible synthetic route. For example, if a synthesis required the modification of a part of the molecule under acidic conditions, an Fmoc-protected amine would remain intact while a Boc-protected group elsewhere could be cleaved. researchgate.net This principle is central to solid-phase peptide synthesis (SPPS), where the orthogonal Fmoc/tBu protection scheme is widely used. researchgate.netmdpi.com
Table 1: Orthogonal Protecting Groups for Amine and Carboxyl Functions
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | Fmoc, Cbz, Benzyl esters |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., piperidine) | Boc, Cbz, tBu esters |
| Carboxybenzyl | Cbz | Catalytic Hydrogenation (H₂, Pd/C) | Boc, Fmoc |
| Benzyl ester | OBn | Catalytic Hydrogenation (H₂, Pd/C) | Boc, Fmoc |
| tert-Butyl ester | OtBu | Acidic (e.g., TFA) | Fmoc, Cbz, Benzyl esters |
| Trityl | Trt | Mildly Acidic | Fmoc, Cbz |
This table is generated based on information from multiple sources. researchgate.nettandfonline.comresearchgate.netmdpi.com
A plausible synthetic route to this compound would involve a series of sequential transformations, starting from a readily available precursor. One such precursor could be 2-amino-4-methylheptanoic acid. The synthesis would proceed through a carefully orchestrated sequence of protection, functional group manipulation, and deprotection steps.
A hypothetical sequence could be as follows:
Amine Protection: The synthesis would commence with the protection of the primary amino group of 2-amino-4-methylheptanoic acid. Using a reagent like di-tert-butyl dicarbonate (Boc₂O), the N-Boc protected amino acid can be formed. This step is crucial to prevent the amine from interfering with subsequent reactions. tandfonline.com
Amide Formation: The carboxylic acid of the N-Boc protected amino acid would then be converted to the primary amide. This can be achieved using a variety of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an amine source like ammonia (B1221849) or an ammonium (B1175870) salt.
Methylation: While the target molecule itself is not methylated on the amide, this step highlights the versatility of protection strategies. If a methylated derivative were desired, sequential methylation could be performed. For instance, N-methylation of peptide bonds is a known strategy to modify the biological properties of peptides. pnas.orgnih.gov
Deprotection: The final step would be the removal of the Boc protecting group from the primary amine. This is typically accomplished by treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). tandfonline.comnih.gov This step regenerates the free primary amine, yielding the final product, this compound.
Table 2: Hypothetical Synthetic Sequence for this compound
| Step | Transformation | Reagents and Conditions |
| 1 | N-Boc Protection | 2-amino-4-methylheptanoic acid, (Boc)₂O, base (e.g., NaHCO₃), solvent (e.g., Dioxane/H₂O) |
| 2 | Amide Formation | N-Boc-2-amino-4-methylheptanoic acid, EDC, HOBt, NH₄Cl, base (e.g., DIPEA), solvent (e.g., DMF) |
| 3 | Deprotection | N-Boc-2-amino-4-methylheptanamide, Trifluoroacetic Acid (TFA), Dichloromethane (DCM) |
This table outlines a plausible, though not experimentally verified for this specific molecule, synthetic route based on standard organic chemistry transformations.
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines the selectivity and mild reaction conditions of biocatalysis with the versatility of chemical synthesis. clockss.org This approach is particularly powerful for the production of chiral molecules like this compound. Enzymes such as lipases and transaminases are frequently employed for the synthesis of chiral amines and amides. researchgate.netrsc.org
Lipases are widely used for the kinetic resolution of racemic amines or esters. researchgate.netwhiterose.ac.uk In a potential chemoenzymatic route to this compound, a lipase (B570770), such as Candida antarctica lipase B (CALB), could be used to selectively acylate one enantiomer of a racemic this compound precursor, allowing for the separation of the two enantiomers. researchgate.netchemistryviews.org Alternatively, a lipase could catalyze the aminolysis of an ester precursor. whiterose.ac.ukacs.org
Transaminases (TAs) offer a direct route to chiral amines through the asymmetric amination of a prochiral ketone. mdpi.commbl.or.kr A hypothetical chemoenzymatic cascade could involve the synthesis of the corresponding keto-amide precursor, which would then be stereoselectively aminated using an appropriate ω-transaminase to yield the desired enantiomer of this compound. acs.orgmdpi.com The use of whole-cell biocatalysts containing overexpressed transaminases has been shown to be effective for the synthesis of chiral amines. mdpi.com
Total Synthesis Strategies Utilizing this compound as a Building Block
While no specific total syntheses employing this compound as a building block have been prominently reported, its structure lends itself to incorporation into larger, more complex molecules. As a functionalized amino acid analogue, it could serve as a key component in the synthesis of peptides, alkaloids, and other natural products. caltech.edubaranlab.org
For example, in the context of peptide synthesis, this compound could be incorporated into a peptide chain to introduce a non-proteinogenic residue with a specific side chain, potentially modulating the peptide's conformation and biological activity. The synthesis of such a modified peptide would rely on standard solid-phase or solution-phase peptide synthesis methodologies, where the amino and amide functionalities of the building block would be appropriately protected and deprotected in a sequential manner.
The modular nature of modern synthetic strategies allows for the incorporation of diverse building blocks to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. caltech.edu The synthesis of complex natural products often relies on the convergent assembly of key building blocks, and a molecule like this compound, with its defined stereochemistry and functional handles, would be a valuable asset in such endeavors. baranlab.orgchemistryviews.org
Continuous Flow Synthesis Development
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.netrsc.org The multi-step synthesis of this compound is well-suited for adaptation to a continuous flow process.
A continuous flow setup could involve a series of packed-bed reactors, each containing an immobilized reagent or catalyst for a specific transformation. For instance, the amidation step could be performed in a flow reactor packed with a solid-supported coupling agent. Similarly, a deprotection step could be carried out by flowing the protected intermediate through a column containing an acidic resin.
The integration of chemoenzymatic steps into a continuous flow process is also a promising strategy. Immobilized enzymes, such as lipases or transaminases, can be used in packed-bed reactors for the continuous production of chiral amines and amides. mdpi.comrsc.orguva.nl This approach combines the high selectivity of biocatalysis with the efficiency and control of flow chemistry, offering a green and sustainable route for the synthesis of molecules like this compound. chemistryviews.orgrsc.org
Chemical Reactivity and Mechanistic Transformations of 2 Amino 4 Methylheptanamide
Reactions Involving the Amide Functional Group
The amide moiety is a stable functional group, but it can undergo several important transformations, including nucleophilic acyl substitution and reduction.
While direct amidation to form 2-Amino-4-methylheptanamide involves standard peptide coupling methods, the compound itself can undergo further amide-exchange reactions, known as transamidation. This process involves the substitution of the -NH2 group of the primary amide with a different amine. Such reactions are typically challenging due to the low reactivity of the amide bond but can be achieved under catalytic conditions. thieme-connect.com
Modern synthetic methods utilize various catalysts to facilitate the transamidation of primary amides, which is an atom-economical process with ammonia (B1221849) as the sole byproduct. thieme-connect.com These methods can be broadly categorized:
Metal-Catalyzed Transamidation : Zirconocene dichloride (Cp2ZrCl2) has been shown to be an effective catalyst for the transamidation of primary amides with various amines. tcichemicals.comrsc.org These reactions can often be performed under milder conditions than previously required. tcichemicals.com
Organocatalyzed Transamidation : Non-metal catalysts, including hydroxylamine (B1172632) hydrochloride, can activate the primary amide group towards nucleophilic attack by an incoming amine. utexas.edu
Promoter-Activated and Catalyst-Free Methods : Certain protocols may use promoters or proceed without any catalyst at all, though this often requires more forcing conditions. thieme-connect.com
A plausible mechanism for a catalyzed transamidation involves the activation of the amide carbonyl group by the catalyst (e.g., a Lewis acidic metal center), making it more electrophilic and susceptible to attack by an external amine. This is followed by the elimination of ammonia to yield the new, more substituted amide.
Table 1: Representative Catalytic Systems for Transamidation of Primary Amides
| Catalyst System | Amine Substrate | Conditions | Outcome |
| Zirconocene Dichloride (Cp2ZrCl2) | Primary or Secondary Amines | Cyclohexane, 30–100 °C | Formation of secondary or tertiary amides. tcichemicals.comrsc.org |
| Hydroxylamine Hydrochloride | Primary or Secondary Amines | Heat | Formation of secondary or tertiary amides via H-bonding activation. utexas.edu |
The primary amide group of this compound can be selectively reduced to a primary amine, yielding the corresponding vicinal diamine, 4-methylheptane-1,2-diamine. This transformation requires powerful reducing agents capable of reducing the C=O group of the amide.
Common reagents for amide reduction include lithium aluminum hydride (LiAlH4) and aluminum hydride (alane, AlH3). The reaction with LiAlH4 typically proceeds in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The mechanism involves the initial addition of a hydride ion to the amide carbonyl, followed by coordination of the oxygen atom to the aluminum species. Subsequent elimination of the aluminate salt and further reduction steps lead to the amine.
For substrates with multiple reducible groups, chemoselectivity can be a challenge. However, specific protocols have been developed for the reduction of N-protected amino amides to their corresponding diamines with high fidelity and retention of stereochemistry. nih.govresearchgate.net For instance, Red-Al® has been used for the efficient preparation of chiral diamines from N-Boc-protected amino acid-derived secondary amides with minimal side reactions. researchgate.net
Table 2: Reagents for the Reduction of Amides to Amines
| Reagent | Typical Conditions | Key Features |
| Lithium Aluminum Hydride (LiAlH4) | THF or Et2O, reflux | Powerful, unselective reducing agent. Reduces most carbonyl functionalities. organic-chemistry.orgacs.org |
| Sodium Borohydride (NaBH4) / Triflic Anhydride (Tf2O) | THF, room temperature | Milder two-step system; amide is first activated with Tf2O, then reduced. organic-chemistry.org |
| Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) | Toluene, 0 °C to reflux | Effective for selective reduction of N-protected amino amides. researchgate.net |
While this compound is not a Weinreb amide (an N-methoxy-N-methylamide), its reaction with organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents is relevant. A key feature of Weinreb amides is their ability to react with organometallics to form a stable chelated intermediate that collapses to a ketone upon acidic workup, preventing over-addition to form a tertiary alcohol. researchgate.net
In the case of this compound, the presence of two acidic protons (on the primary amine and the primary amide) would complicate the reaction. The organometallic reagent would first act as a base, deprotonating the N-H bonds. An excess of the organometallic reagent would be required to achieve nucleophilic addition to the carbonyl. Even so, the intermediate formed after the first addition is typically unstable and can lead to a mixture of products, including the ketone and the tertiary alcohol resulting from a second addition. researchgate.net
For a controlled synthesis of a ketone from an α-amino acid derivative, the amine is typically protected and the carboxylic acid is converted to a Weinreb amide. nih.govacs.org This allows for the clean formation of an α-amino ketone upon reaction with a Grignard reagent. nih.gov
Transformations of the Primary Amine Moiety at C2
The primary amine at the C2 position is a versatile functional handle, readily undergoing reactions typical of primary alkylamines, such as nucleophilic additions to carbonyl compounds and nucleophilic substitution reactions.
The primary amine of this compound is nucleophilic and can be readily acylated or sulfonated.
Acylation : Reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) yields the corresponding N-acylated derivative. This amide bond formation is a fundamental transformation in peptide chemistry. nih.govpnas.org The reaction is generally high-yielding and proceeds via nucleophilic attack of the amine on the activated carbonyl carbon. frontiersin.org
Sulfonylation : Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, TsCl) in the presence of a base affords the corresponding sulfonamide. psu.educore.ac.uk Sulfonamides are stable functional groups and are often used as protecting groups for amines in multi-step synthesis. nih.gov Efficient sulfonylation can be achieved using various methods, including catalysis with zinc dust or assistance from nucleophilic bases like 4-dimethylaminopyridine (B28879) (DMAP). beilstein-journals.orgresearchgate.net
Because this compound is a chiral molecule (due to the stereocenter at C2), its enantiomeric purity is often of interest. Derivatization of the primary amine with a chiral derivatizing agent (CDA) converts the enantiomers into a pair of diastereomers. These diastereomers have different physical properties and can be distinguished and quantified using techniques like NMR spectroscopy or HPLC. researchgate.netacs.orgnih.gov
Prominent chiral derivatizing agents for primary amines include:
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) : This reagent reacts with the primary amine of this compound to form stable diastereomeric adducts. nih.gov The resulting diastereomers can be separated and quantified by reverse-phase HPLC, allowing for the determination of the enantiomeric composition of the original amine. researchgate.netresearchgate.net Heavy-isotope-labeled versions of Marfey's reagent have also been developed for mass spectrometry-based analysis. acs.orgnih.gov
Mosher's Acid Chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, MTPA-Cl) : Available in both (R) and (S) forms, Mosher's acid chloride reacts with the amine to form Mosher's amides. wikipedia.orgresearchgate.net The resulting diastereomers exhibit distinct signals in ¹H or ¹⁹F NMR spectroscopy, which can be used to determine the absolute configuration and enantiomeric excess of the amine. acs.orgfrontiersin.org
Table 3: Common Chiral Derivatizing Agents for Primary Amines
| Derivatizing Agent | Resulting Derivative | Analytical Method | Purpose |
| Marfey's Reagent | Diastereomeric N-substituted dinitrophenyl alaninamides | HPLC | Determination of enantiomeric purity. nih.govresearchgate.net |
| Mosher's Acid Chloride | Diastereomeric Mosher's amides | NMR (¹H, ¹⁹F) | Determination of absolute configuration and enantiomeric excess. wikipedia.orgacs.org |
| (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) | Diastereomeric carbamates | HPLC | Enantiomeric separation. acs.org |
Participation in Condensation Reactions (e.g., Schiff Base Formation)
The primary amino group of this compound allows it to readily participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). researchgate.netresearchgate.net This reaction is a cornerstone of its chemical reactivity, enabling the synthesis of a diverse range of derivatives. The formation of the >C=N- (azomethine) group is a reversible process and typically requires catalysis by a weak acid. researchgate.net
The general mechanism for Schiff base formation involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. The stability of the resulting Schiff base can be influenced by the nature of the carbonyl compound used; aromatic aldehydes generally form more stable Schiff bases compared to aliphatic aldehydes. researchgate.net
A variety of transition metal complexes of Schiff bases derived from analogous amino compounds have been synthesized and characterized. biointerfaceresearch.com These complexes often exhibit interesting catalytic and biological properties. researchgate.netbiointerfaceresearch.com For instance, the reaction of 2-aminobenzohydrazide with 4-methylbenzaldehyde (B123495) yields a Schiff base that can coordinate with transition metals like Co(II), Cu(II), Zn(II), and Ni(II). biointerfaceresearch.com
The following table summarizes representative condensation reactions leading to Schiff base formation, drawing parallels from similar primary amines.
| Carbonyl Compound | Amine | Product (Schiff Base) | Reaction Conditions | Reference |
| Aldehyde/Ketone | Primary Amine (e.g., this compound) | Imine | Acid or Base Catalysis, Dehydration | researchgate.netresearchgate.net |
| 4-Methylbenzaldehyde | 2-Aminobenzohydrazide | (E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamide | Ethanol, Reflux | biointerfaceresearch.com |
| Pyridine-3-carbaldehyde | (1R,2S)-Norephedrine | Pyridine-fragment-loaded imine | Anhydrous methanol, molecular sieves | mdpi.com |
This table is illustrative and based on the reactivity of similar primary amines.
Reactions at the Alkyl Chain and Methyl Branch
While direct selective halogenation of the alkyl chain of this compound is not extensively documented in the provided search results, general principles of alkane functionalization can be applied. The presence of the amino and amide groups can influence the regioselectivity of such reactions. Halogenation of unactivated C-H bonds typically proceeds via radical mechanisms and may lack selectivity, leading to a mixture of products.
However, functionalization can be achieved through multi-step synthetic sequences. For instance, a related strategy involves the preparation of a β-halo amide derivative from a β-hydroxy acid compound. google.comgoogle.com This is achieved by reacting the hydroxy acid with a halogenating agent to form a β-halo acid chloride, which is then reacted with a secondary amine. google.comgoogle.com This approach allows for the introduction of a halogen at a specific position relative to the amide group.
Furthermore, the synthesis of related structures, such as N-(2-cyanoethyl)aniline, involves nitrosation followed by a Fischer–Hepp rearrangement to introduce a nitroso group at the para position of the aromatic ring. nih.gov While this is specific to an aromatic amine, it highlights how functional groups can direct reactions to specific sites.
This compound possesses a chiral center at the C2 position. Any reaction occurring at or adjacent to this stereocenter must consider the potential stereochemical outcomes. Reactions that proceed through planar intermediates, such as enolates, can lead to racemization or diastereomeric mixtures if not carefully controlled.
For example, in the context of pseudoephedrine amides, which are structurally related chiral auxiliaries, alkylation reactions of their enolates are highly stereocontrolled. harvard.edu The stereoselectivity is influenced by the conformation of the enolate, which is directed by the chiral auxiliary. harvard.edu This principle is crucial for the asymmetric synthesis of complex molecules.
Similarly, in the synthesis of tetrasubstituted acyclic all-carbon olefins, stereoselective enolization and subsequent reactions of tosylates are key steps. researchgate.net The choice of reagents and reaction conditions is critical to suppress isomerization and achieve high stereochemical fidelity. researchgate.net When considering reactions involving the alkyl chain of this compound, particularly those that might generate a new stereocenter or affect the existing one, the use of chiral catalysts or auxiliaries would be necessary to control the stereochemical outcome.
Oxidative and Reductive Reactivity Profiles
The chemical structure of this compound contains both an amino group and an amide group, which have distinct reactivities under oxidative and reductive conditions.
Oxidative Reactivity:
The primary amino group can be oxidized. For example, primary amines can be oxidized to nitrosoalkanes using reagents like peroxyacetic acid. nih.gov The oxidation of tetraphenylethenes substituted with amide groups has been studied using cyclic voltammetry, revealing that the amide groups influence the oxidation potentials. uni-konstanz.de In some cases, the oxidized forms can be unstable and undergo further reactions. uni-konstanz.de The presence of the alkyl chain in this compound could also be susceptible to oxidation under harsh conditions, though this is generally less favorable than oxidation of the amino group.
Reductive Reactivity:
The amide group in this compound can be reduced. Tertiary amides are generally reduced to the corresponding tertiary amines by reagents like borane-dimethyl sulfide. koreascience.kr However, the reduction of tertiary amides with borane (B79455) in the presence of trimethyl borate (B1201080) can lead to the formation of alcohols, with the product ratio depending on the steric bulk of the amide. koreascience.kr For N,N-dimethyl derivatives of linear aliphatic amides, the corresponding alcohol is the predominant product. koreascience.kr
The reduction of a nitro group to an amino group is a common transformation in organic synthesis. For instance, in the synthesis of certain chiral ionic liquids, a nitro group is reduced to an amino group as a key step. mdpi.com While this compound already possesses an amino group, this highlights a common reductive transformation of a related nitrogen-containing functional group.
The following table summarizes the potential oxidative and reductive transformations of this compound based on the reactivity of similar functional groups.
| Functional Group | Reaction Type | Reagent(s) | Potential Product(s) | Reference |
| Primary Amine | Oxidation | Peroxyacetic acid | Nitrosoalkane | nih.gov |
| Amide | Reduction | Borane-dimethyl sulfide | Amine | koreascience.kr |
| Amide | Reduction | Borane-THF / Trimethyl borate | Alcohol, Amine | koreascience.kr |
This table outlines potential reactions based on the general reactivity of the functional groups present in the molecule.
Advanced Spectroscopic and Structural Characterization
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, rooted in quantum mechanics, provide detailed insights into molecular structure, stability, and reactivity. For a molecule like 2-Amino-4-methylheptanamide, these calculations would typically be performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost.
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like this compound, which has multiple rotatable bonds, this process is part of a broader conformational analysis to identify all low-energy conformers.
Using DFT methods, such as the B3LYP functional with a basis set like 6-31G(d,p), researchers can calculate the potential energy surface of the molecule. This allows for the identification of various stable conformers and the transition states that connect them. Studies on other N-formyl amino acid amides have successfully used such ab initio methods to determine their geometries. illinois.edu A comprehensive conformational search would reveal the preferred spatial arrangements of the amino, amide, and methylheptane groups, which are crucial for understanding its interactions with biological targets. The relative energies of these conformers determine their population at a given temperature.
Table 1: Illustrative Conformational Analysis Data for this compound (Note: This data is hypothetical and serves to illustrate the output of such a study.)
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |
| 1 (Global Minimum) | 0.00 | C-C-N-H: 178.5 |
| 2 | 1.25 | C-C-N-H: 65.2 |
| 3 | 2.50 | C-C-N-H: -70.1 |
Once the geometry is optimized, the electronic structure can be analyzed. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
The Molecular Electrostatic Potential (MEP) surface is another vital tool. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atom of the amide group and the lone pair of the amino group, indicating sites prone to electrophilic attack. Positive potential would be expected around the hydrogen atoms of the amino and amide groups.
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations. illinois.edu Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., for ¹³C and ¹H) can be computed, providing insights into the chemical environment of each atom within the molecule. illinois.edu
Molecular Dynamics Simulations to Explore Conformational Space and Flexibility
While quantum chemical calculations provide a static picture of a few stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation in a simulated environment (e.g., in water). ulisboa.ptacs.org
For this compound, an MD simulation would illustrate the flexibility of the heptane chain and the rotational freedom around its single bonds. This is crucial for understanding how the molecule might adapt its shape to fit into a receptor's binding site. Such simulations, often spanning microseconds, can explore a wide range of the conformational landscape, sometimes identifying conformations that might be missed by static quantum calculations. nih.gov The results can be analyzed to understand hydrogen bonding dynamics with solvent molecules and intramolecular hydrogen bonding possibilities.
Docking Studies for Ligand-Receptor Interactions (In Silico)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, typically a protein). nih.gov This method is fundamental in drug discovery for predicting how a potential drug molecule might interact with its biological target. researchgate.netmdpi.com
The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the strength of the interaction. The docking pose with the best score represents the most likely binding mode.
Docking algorithms predict the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), which quantifies the strength of the ligand-receptor interaction. A lower binding energy generally indicates a more stable complex. nih.gov
After a plausible docking pose is identified, the specific interactions between the ligand and the receptor are analyzed. For this compound, this would involve identifying:
Hydrogen bonds: The amino (-NH₂) and amide (-CONH₂) groups are capable of both donating and accepting hydrogen bonds, which are key interactions for stabilizing the complex.
Hydrophobic interactions: The 4-methylheptane portion of the molecule would likely engage in hydrophobic interactions with nonpolar amino acid residues in the receptor's binding pocket.
Studies on similar α-amino amide derivatives have shown that the amino and amide groups can chelate with metal ions (like zinc) in the active sites of enzymes, a type of interaction that would be a key focus in docking studies of this compound against relevant metalloenzymes. mdpi.com
Table 2: Illustrative Docking Interaction Data for this compound with a Hypothetical Receptor (Note: This data is hypothetical and serves to illustrate the output of a docking study.)
| Interaction Type | Ligand Atom(s) | Receptor Residue(s) | Distance (Å) |
| Hydrogen Bond (Donor) | Amino H | ASP-121 O | 2.9 |
| Hydrogen Bond (Acceptor) | Amide O | LYS-85 H | 3.1 |
| Hydrophobic | Methyl, Heptyl Chain | LEU-45, ILE-90 | N/A |
Identification of Key Interacting Residues
A critical aspect of understanding a compound's biological activity is the identification of key amino acid residues with which it interacts at a molecular level. This is typically achieved through techniques like molecular docking and molecular dynamics simulations, which model the binding of a ligand to a protein target. These computational methods can pinpoint specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-protein complex.
For this compound, there is currently no publicly available research that identifies its key interacting residues with any biological target. Such studies are fundamental to elucidating its mechanism of action and for any subsequent structure-based drug design efforts. Without this information, the compound's potential biological effects remain purely speculative.
Prediction of Physicochemical Properties (e.g., Solubility, Lipophilicity)
The physicochemical properties of a compound, such as its solubility in water and its lipophilicity (often expressed as the logarithm of the octanol-water partition coefficient, logP), are crucial determinants of its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. Computational tools are widely used to predict these properties from a compound's chemical structure, providing valuable insights early in the research and development process.
However, specific predicted physicochemical properties for this compound are not documented in the scientific literature. While general principles of organic chemistry can provide rough estimates, detailed and validated computational predictions are necessary for a reliable assessment. The table below, which would typically be populated with such data, remains empty due to the lack of available information.
| Physicochemical Property | Predicted Value | Method of Prediction |
| Aqueous Solubility | Not Available | Not Available |
| logP (Lipophilicity) | Not Available | Not Available |
| Polar Surface Area | Not Available | Not Available |
| Number of Hydrogen Bond Donors | Not Available | Not Available |
| Number of Hydrogen Bond Acceptors | Not Available | Not Available |
Cheminformatics and QSAR/QSPR Modeling for Structural Correlation
Cheminformatics encompasses the use of computational methods to analyze chemical data, including the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.
QSAR and QSPR studies are powerful tools for optimizing lead compounds and for designing new molecules with desired characteristics. A prerequisite for building such models is a dataset of structurally related compounds with experimentally determined activities or properties. As there are no published studies on the biological activity or detailed properties of a series of analogs of this compound, no QSAR or QSPR models have been developed for this chemical scaffold. The development of such models would be a critical step in exploring the potential of this and related compounds.
Mechanistic Biological Interactions and Biochemical Roles Non Clinical
Interaction with Enzymes and Receptors: Mechanistic Insights
While direct research on 2-Amino-4-methylheptanamide is limited in publicly available literature, its structural features as an amino acid amide suggest potential interactions with various enzymes and receptors. Analysis of related compounds and general biochemical principles provides a framework for its possible mechanistic roles.
Specific kinetic data for the interaction of this compound with phosphodiesterase 5 (PDE5), acetylcholinesterase (AChE), or butyrylcholinesterase (BChE) have not been reported. However, the study of analogous structures provides insight into potential inhibitory activities.
Phosphodiesterase 5 (PDE5): PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a key signaling molecule in processes like smooth muscle relaxation. nih.gov PDE5 inhibitors, such as sildenafil, prevent this degradation, leading to elevated cGMP levels. nih.govnih.gov The structures of many potent PDE5 inhibitors incorporate amide functionalities within heterocyclic scaffolds. researchgate.netresearchgate.net While this compound is a simple aliphatic amide and lacks the complex ring systems of typical PDE5 inhibitors, its potential for interaction cannot be entirely ruled out without direct experimental testing.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are crucial for hydrolyzing the neurotransmitter acetylcholine (B1216132), thereby terminating nerve signals. wikipedia.orgnih.gov Inhibition of these enzymes, particularly in the context of Alzheimer's disease, aims to increase acetylcholine levels in the brain. calstate.edu Studies on other amino acid derivatives have shown that the nature of the C-terminus (acid vs. amide) can significantly influence inhibitory activity and selectivity. For instance, research on Fmoc-protected amino acids revealed that converting the C-terminal carboxylate to a neutral amide can enhance the selective inhibition of BChE over AChE. calstate.edu The anionic carboxylate group may be less favorable for binding in the active site compared to a neutral amide, suggesting that amino acid amides could be a promising class of selective BChE inhibitors. calstate.edu
Table 1: Conceptual Influence of C-Terminal Group on Cholinesterase Inhibition This table is based on principles from studies on related amino acid derivatives and illustrates a general hypothesis.
| Compound Class | C-Terminal Group | Charge at Physiological pH | Hypothesized BChE Inhibition | Rationale |
| Amino Acid | Carboxylate (-COO⁻) | Anionic | Moderate | The substrate-binding site may have features that disfavor a negative charge. calstate.edu |
| Amino Acid Amide | Amide (-CONH₂) | Neutral | Potentially Higher | A neutral group may allow for better binding within the enzyme's active site, improving inhibitory effectiveness. calstate.edu |
The molecular structure of this compound allows for speculation on several potential mechanisms of biological activity, though these remain to be experimentally verified for this specific compound.
Cell Wall and Membrane Disruption: The molecule possesses an amphipathic character, with a hydrophobic 4-methylheptyl tail and a polar 2-amino-amide head group. This structure is reminiscent of certain antimicrobial peptides, which often feature cationic and hydrophobic domains. mdpi.com Such peptides can interact with and disrupt the integrity of negatively charged bacterial cell membranes, leading to cell death. mdpi.com It is plausible that this compound could exhibit similar membrane-active properties.
Metabolic Pathway Inhibition: As an analogue of natural amino acids, this compound could potentially act as a competitive inhibitor in various metabolic pathways. Enzymes involved in amino acid metabolism, such as those in the tricarboxylic acid (TCA) cycle, could mistake it for a natural substrate, leading to the inhibition of a key metabolic step. researchgate.net
Gene and Protein Expression Modulation: Any primary interaction of this compound with a cellular target, such as a receptor or enzyme, could trigger downstream signaling cascades. These cascades can ultimately lead to changes in the expression of various genes and proteins. However, without identifying a primary target, specific effects on gene and protein expression remain speculative.
Role as a Gene and Drug Carrier in Cellular Models (Non-Human)
There are no specific studies demonstrating the use of this compound as a gene or drug carrier. However, its chemical properties suggest theoretical potential in this area.
Effective non-viral gene carriers often rely on cationic components to form complexes with the anionic phosphate (B84403) backbone of nucleic acids like DNA and RNA. nih.gov The primary amine group of this compound can be protonated at physiological pH, conferring a positive charge. This cationic nature could facilitate electrostatic interactions with genetic material, a fundamental step in forming a delivery complex, often referred to as a polyplex. While single small molecules are generally insufficient to form stable complexes for delivery, they can be used as building blocks for larger cationic polymers or lipids (lipoplexes) designed for this purpose. nih.gov
Transfection efficiency, the successful delivery of nucleic acids into cells, depends on overcoming several barriers, including cellular uptake and endosomal escape. nih.gov Cationic lipids and polymers enhance transfection by first binding to nucleic acids and then interacting with the negatively charged cell membrane to promote uptake. The incorporation of amino acid-based moieties into delivery systems can sometimes improve their biocompatibility and efficiency. While this compound has not been tested, its structure represents a simple scaffold that could be integrated into more complex nanocarriers to potentially enhance their gene delivery capabilities.
Peptidomimetic Research and Peptide Backbone Modifications
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govresearchgate.net This is often achieved by modifying the peptide backbone, for example, by incorporating non-proteinogenic amino acids. upc.edu
This compound is the amide of 2-amino-4-methylheptanoic acid, which is a non-proteinogenic, chiral amino acid. Its incorporation into a peptide sequence in place of a natural amino acid constitutes a peptide backbone modification. Such a substitution could be used to:
Introduce conformational constraints: The branched alkyl side chain can restrict the rotational freedom of the peptide backbone, locking it into a specific three-dimensional shape that may be optimal for binding to a biological target. upc.edu
Increase hydrophobicity: The 4-methylheptyl group would increase the lipophilicity of the peptide, which could enhance its ability to cross cell membranes. mdpi.com
Improve metabolic stability: The unnatural side chain can sterically hinder the approach of proteases, enzymes that degrade peptides, thereby increasing the molecule's half-life in biological systems. nih.gov
While this compound is a suitable building block for peptidomimetic design, no specific research detailing its use in such applications has been published.
Table 2: Conceptual Application in Peptide Backbone Modification
| Original Peptide Sequence | Natural Amino Acid | Potential Replacement | Modified Peptide Sequence | Expected Outcome |
| Phe-Leu -Arg-Trp-NH₂ | Leucine | 2-Amino-4-methylheptanoic acid residue | Phe-(2-amino-4-methylheptanoyl)-Arg-Trp-NH₂ | Increased proteolytic resistance and altered receptor binding affinity/selectivity due to modified side chain. |
| Gly-Ala -Val-Ile-NH₂ | Alanine | 2-Amino-4-methylheptanoic acid residue | Gly-(2-amino-4-methylheptanoyl)-Val-Ile-NH₂ | Significant increase in local hydrophobicity and potential to induce specific secondary structures like β-turns. nih.gov |
Design and Synthesis of Derivatives Mimicking Peptide Structures
The design of molecules that mimic peptides, known as peptidomimetics, is a significant strategy in medicinal chemistry. Peptides often exhibit high potency and selectivity for biological targets but are limited by poor metabolic stability and low oral bioavailability. The synthesis of derivatives of simpler molecules, such as aliphatic amino amides, can aim to replicate the spatial arrangement of amino acid side chains in a peptide, thereby mimicking its biological activity while offering improved pharmaceutical properties. nih.govgoogle.com
The synthesis of such derivatives often involves solid-phase synthesis techniques, which allow for the sequential addition of building blocks to a resin support. google.com For a compound like this compound, derivatization could involve modifying the terminal amide, the primary amine, or the aliphatic side chain to introduce functionalities that can interact with biological targets in a manner similar to a natural peptide.
Table 1: Potential Strategies for Derivatization of this compound for Peptide Mimicry
| Modification Site | Potential Chemical Modification | Rationale for Peptide Mimicry |
| Terminal Amide | N-alkylation, N-arylation | To introduce substituents that can mimic the side chains of C-terminal amino acids and improve metabolic stability. |
| Primary Amine | Acylation, Sulfonylation | To introduce groups that can form hydrogen bonds or other interactions similar to the peptide backbone or N-terminal modifications. |
| Aliphatic Side Chain | Introduction of functional groups (e.g., hydroxyl, carboxyl) | To create specific interaction points that mimic the side chains of functional amino acids like serine or aspartic acid. |
Investigation of Conformational Flexibility and Mimicry of Protein Secondary Structures
The biological function of proteins is intrinsically linked to their three-dimensional structure, which is largely defined by secondary structures like α-helices and β-sheets. The ability of a small molecule to adopt a specific conformation that mimics these secondary structures can be crucial for its biological activity. Branched-chain amino acids, and by extension their amide derivatives, can influence and stabilize specific peptide conformations. nih.govresearchgate.net
The conformational flexibility of a molecule like this compound and its derivatives would be investigated using computational modeling and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR). These studies would aim to understand the preferred spatial arrangements of the molecule and whether it can adopt conformations that present its functional groups in a way that mimics the key residues of a protein's binding site. The presence of the methyl group at the 4-position introduces a chiral center and steric bulk that would significantly influence the molecule's conformational preferences.
Interactions with Microbial Systems at a Molecular Level
The search for new antimicrobial agents is a critical area of research. Amino acids and their derivatives have been explored for their antimicrobial properties. researchgate.netimedpub.comuctm.edunih.gov The general mechanisms by which such compounds might interact with microbial systems at a molecular level often involve disruption of the cell membrane or inhibition of essential enzymes.
Cationic amphiphiles, molecules with a positively charged head and a hydrophobic tail, are known to have antimicrobial activity. researchgate.net While this compound itself is not strongly amphiphilic, its derivatives could be designed to have such properties. The primary amine could be protonated at physiological pH, providing a cationic center, and the heptyl chain provides a hydrophobic domain.
Table 2: Potential Molecular Interactions of this compound Derivatives with Microbial Systems
| Potential Target | Mechanism of Interaction | Expected Outcome |
| Bacterial Cell Membrane | Insertion of the hydrophobic tail into the lipid bilayer, disrupting membrane integrity. | Leakage of cellular contents and cell death. |
| Essential Bacterial Enzymes | Binding to the active site of enzymes involved in critical metabolic pathways, acting as a competitive or non-competitive inhibitor. | Inhibition of bacterial growth and replication. |
| DNA/RNA Synthesis | Interference with the processes of DNA replication or RNA transcription. | Prevention of bacterial proliferation. |
Applications As a Chemical Building Block and Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The bifunctional nature of 2-Amino-4-methylheptanamide makes it a plausible candidate for the synthesis of a variety of complex organic structures. Its amine group can readily participate in nucleophilic reactions, while the amide group can be involved in various transformations or contribute to the final properties of the target molecule through hydrogen bonding.
Amino acids and their derivatives are fundamental building blocks in the synthesis of macrocyclic compounds and analogues of natural products. researchgate.netresearchgate.net The general strategy often involves the formation of amide bonds to create the cyclic backbone. While this compound already possesses an amide, its primary amine is available for reaction. For instance, it could be reacted with a dicarboxylic acid or an activated diacid to form a larger linear precursor, which could then undergo an intramolecular cyclization to yield a macrocycle. The 4-methylheptyl side chain would be expected to influence the conformation and solubility of the resulting macrocycle.
The synthesis of complex artificial macrocyclic compounds can be achieved in a few steps, for example, through a Ugi multi-component reaction, which can be used for macrocyclization. nih.gov This approach allows for the creation of a diverse library of macrocycles by varying the inputs, which could include derivatives of this compound. nih.gov The resulting macrocycles can have interesting properties, such as the ability to form intramolecular hydrogen bonds, which can increase their rigidity and membrane permeability. nih.gov
The amine functionality in this compound is a key feature that allows for its incorporation into various heterocyclic systems. For example, it can react with 1,3-dicarbonyl compounds in a Knorr-type condensation to form pyrroles, or with diketones to yield pyridines. Furthermore, the amine group can be acylated and then subjected to cyclization conditions to form a range of nitrogen-containing heterocycles.
The synthesis of substituted pyridines, for instance, is of significant interest as this motif is present in many biologically active compounds. nih.govnih.gov General methods for the synthesis of 2-amino-pyridines often involve multi-step sequences starting from readily available materials. google.com The reactivity of the amino group in compounds like 2-amino-4-methylpyridine allows for further functionalization to produce a variety of analogues. nih.gov Similarly, this compound could serve as a starting material for the synthesis of novel heterocyclic structures with potential applications in medicinal chemistry. The synthesis of benzothiazole derivatives, another important class of heterocycles, often involves the reaction of 2-aminothiophenols with various electrophiles, showcasing the versatility of the amino group in forming heterocyclic rings. mdpi.com
Monomer for Polymer Synthesis
The presence of two reactive sites in this compound suggests its potential use as a monomer in the synthesis of polymers. The ability to form long chains through the reaction of its functional groups could lead to new materials with tailored properties.
Polyamides are a class of polymers characterized by the repeating amide linkages in the polymer backbone. studymind.co.uk They are typically synthesized through the condensation reaction of a diamine with a dicarboxylic acid. studymind.co.uk this compound, possessing a primary amine, could theoretically undergo self-condensation under specific conditions to form a polyamide, although this is less common for amino amides. A more plausible approach would be its copolymerization with other monomers. For example, it could react with a dicarboxylic acid chloride to form a polyamide with pendant amide groups. The 4-methylheptyl side chain would likely impart increased hydrophobicity and solubility in organic solvents to the resulting polymer.
The properties of polyamides, such as their melting point and strength, are influenced by intermolecular forces, particularly hydrogen bonding between the amide groups. studymind.co.uk The introduction of the 4-methylheptyl side chain from this compound would be expected to disrupt the packing of the polymer chains, potentially leading to a lower melting point and increased flexibility compared to linear polyamides like Nylon 6,6. studymind.co.uk
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov Their synthesis often involves a stepwise, iterative process starting from a central core. Amino-terminated dendrimers are particularly useful due to the versatile reactivity of the peripheral amino groups. rsc.org this compound could potentially be used as a building block in the divergent synthesis of dendrimers. For example, the amine group could be reacted with a molecule containing two or more reactive sites, such as a tri-acid chloride. This would create a new generation of the dendrimer with multiple terminal amide groups. Subsequent hydrolysis of these amides to carboxylic acids, followed by activation and reaction with more this compound, could lead to the growth of the dendrimer. The chiral nature and the alkyl side chain of the monomer unit would result in a chiral dendrimer with a hydrophobic periphery.
Component in Material Science Research (e.g., Biocompatible Materials)
The structural similarity of this compound to natural amino acids suggests that polymers and other materials derived from it may exhibit good biocompatibility. Poly(amino acid)s and their derivatives are being extensively explored for various biomedical applications, including drug delivery. nih.gov The incorporation of this compound into a polymer backbone could lead to materials that are less likely to elicit an adverse immune response.
The presence of the amide group allows for hydrogen bonding, which can be a crucial factor in the interaction of materials with biological systems. Furthermore, the lipophilic 4-methylheptyl side chain could be used to tune the hydrophobic-hydrophilic balance of the material, which is important for applications such as the encapsulation and delivery of hydrophobic drugs. nih.gov The potential for creating biocompatible materials makes this compound an interesting candidate for future research in the field of biomaterials.
Data Tables
Table 1: Inferred Physicochemical Properties of this compound
| Property | Inferred Value/Characteristic |
| Molecular Formula | C8H18N2O |
| Molecular Weight | 158.24 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have some solubility in polar organic solvents |
| Key Functional Groups | Primary Amine (-NH2), Amide (-CONH2) |
| Chiral Center | Yes, at the alpha-carbon |
Table 2: Potential Reactions of this compound
| Reaction Type | Reactant | Potential Product |
| N-Acylation | Acid Chloride | N-acylated derivative |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary or Tertiary Amine |
| Reaction with Dicarbonyls | 1,3-Diketone | Pyrrole derivative |
| Polymerization | Dicarboxylic Acid | Polyamide |
Role in Catalysis and Ligand Design
Development of Chiral Ligands from 2-Amino-4-methylheptanamide Derivatives
There is no information available on the synthesis or development of chiral ligands derived from this compound.
Applications in Asymmetric Catalysis
No documented applications of this compound or its derivatives in the field of asymmetric catalysis were found.
Investigation of Metal Complexation and Catalytic Activity
There are no research findings on the metal complexation behavior of this compound or the catalytic activity of any such potential complexes.
A table of mentioned compounds cannot be generated as no specific compounds related to "this compound" were identified in the context of the user's request.
Derivatization and Functionalization Strategies for Research Purposes
Introduction of Reporter Groups for Imaging and Probing
To visualize and track molecules within biological systems, reporter groups such as fluorophores or biotin (B1667282) can be attached to 2-Amino-4-methylheptanamide. The primary amine is the most common site for such modifications.
One of the most prevalent methods for labeling primary amines is through the use of N-hydroxysuccinimide (NHS) esters. nih.govthermofisher.com NHS esters of various fluorescent dyes (fluorophores) react with the non-protonated primary amine of this compound under slightly basic conditions (pH 7.2-9) to form a stable amide bond. thermofisher.comthermofisher.com This reaction is straightforward and efficient, making it a popular choice for creating fluorescent probes. jenabioscience.com The choice of fluorophore depends on the specific experimental requirements, such as the desired excitation and emission wavelengths for fluorescence microscopy or flow cytometry.
Another common reporter group is biotin. The high-affinity interaction between biotin and streptavidin or avidin (B1170675) can be exploited for detection and purification. NHS-activated biotin can be conjugated to the primary amine of this compound, allowing the resulting molecule to be detected using enzyme-conjugated streptavidin in techniques like ELISA or Western blotting.
Table 1: Common Amine-Reactive Reagents for Reporter Group Introduction
| Reagent Class | Reactive Group | Target Functional Group | Resulting Bond | pH Condition |
|---|---|---|---|---|
| N-Hydroxysuccinimide (NHS) Esters | Succinimidyl Ester | Primary Amine | Amide | 7.2 - 9.0 |
| Isothiocyanates | Isothiocyanate | Primary Amine | Thiourea | 9.0 - 10.0 |
This table summarizes common chemical reagents used to attach reporter groups to molecules with primary amines, a key functional group in this compound.
Synthesis of Conjugates for Targeted Delivery in Research Models
In research, it is often desirable to deliver a compound to specific cells or tissues. This can be achieved by conjugating this compound to a targeting moiety, such as a peptide or a small molecule that binds to a specific cell surface receptor. nih.govmdpi.com This creates a small-molecule drug conjugate (SMDC), a strategy gaining traction due to advantages like synthetic feasibility and potentially better tissue penetration compared to larger antibody-drug conjugates (ADCs). nih.govpatsnap.com
The synthesis of such conjugates typically involves a linker molecule that connects this compound to the targeting ligand. snmjournals.org The primary amine of this compound can be reacted with one end of a bifunctional linker, which possesses two reactive groups. For instance, a linker with both an NHS ester and a maleimide (B117702) group could be used. The NHS ester would react with the amine of this compound, and the maleimide could then react with a thiol group on a targeting peptide.
The design of the linker is crucial as it can influence the stability, solubility, and release of the compound. patsnap.com Some linkers are designed to be cleaved by specific enzymes or conditions within the target cell, ensuring the release of the active molecule only at the desired location. snmjournals.org
Development of Immobilized Forms for Solid-Phase Synthesis or Biocatalysis
Immobilizing this compound onto a solid support, such as a resin or bead, can be useful for various applications, including solid-phase synthesis or creating stationary phases for affinity chromatography. Immobilization can also be applied to enzymes in a process known as biocatalysis. mdpi.commdpi.com The primary amine provides a convenient handle for attachment to various activated solid supports. nih.govnih.gov
Common methods for immobilization include reacting the amine with supports functionalized with reactive groups like epoxy, NHS esters, or aldehydes. nih.gov For example, an epoxy-activated resin can react directly with the primary amine of this compound to form a stable secondary amine linkage. mdpi.com This covalent attachment prevents the molecule from leaching into the solution during subsequent reactions or washing steps. nih.gov
Once immobilized, the compound can serve as a starting point for solid-phase synthesis, where additional chemical moieties are built upon the tethered molecule. Alternatively, if this compound is a ligand for a specific enzyme, the immobilized form could be used to purify that enzyme from a complex mixture. The use of immobilized biocatalysts is advantageous in industrial settings as it improves stability and allows for easy recovery and reuse of the enzyme. mdpi.commdpi.com
Future Research Directions and Unexplored Potential
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The future synthesis of 2-Amino-4-methylheptanamide and its derivatives will likely focus on the development of novel, efficient, and environmentally benign methodologies. Current synthetic chemistry trends emphasize green chemistry principles, aiming to reduce waste, energy consumption, and the use of hazardous materials.
Key areas for exploration include:
Catalytic Asymmetric Synthesis: Developing stereoselective catalytic methods to control the chirality at the C2 position is crucial for producing enantiomerically pure this compound. This is critical as the biological activity of chiral molecules often resides in a single enantiomer.
Biocatalysis: The use of enzymes as catalysts in the synthesis of chiral amines and amides is a rapidly growing field. Enzymes can offer high selectivity and operate under mild reaction conditions, contributing to more sustainable processes.
Flow Chemistry: Continuous flow reactors can offer significant advantages over traditional batch synthesis, including improved safety, better reaction control, and easier scalability. Exploring the synthesis of this compound in a flow system could lead to more efficient and reproducible production.
Sustainable Reagents and Solvents: Research into the use of greener reagents and solvents, such as water or bio-based solvents, will be essential. mdpi.comresearchgate.net For instance, the synthesis of related heterocyclic compounds like 2-amino-4H-chromenes has been successfully demonstrated in aqueous media using natural catalysts. mdpi.comresearchgate.net
Deeper Mechanistic Understanding of Biological Interactions at the Atomic Level
Should this compound exhibit biological activity, a thorough understanding of its mechanism of action at the atomic level will be paramount. This involves identifying its molecular targets and characterizing the non-covalent interactions that govern its binding.
Future research in this area would involve:
Structural Biology: Techniques such as X-ray crystallography and cryo-electron microscopy could be employed to determine the three-dimensional structure of this compound in complex with its biological target. This would provide a detailed picture of the binding site and key interactions.
Biophysical Techniques: Methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its target protein.
Molecular Modeling: Computational simulations can complement experimental data by providing insights into the dynamic nature of the binding process and helping to identify key residues involved in the interaction.
Integration with Advanced High-Throughput Screening Technologies
To uncover the potential biological activities of this compound, high-throughput screening (HTS) will be an indispensable tool. HTS allows for the rapid testing of a compound against a large number of biological targets. sbpdiscovery.orgstanford.edu
Future screening efforts could include:
Phenotypic Screening: This approach involves testing the compound's effect on whole cells or organisms to identify a desired physiological change, without prior knowledge of the specific molecular target.
Target-Based Screening: If a specific molecular target is hypothesized, a target-based assay can be developed to screen for direct interaction and modulation of the target's activity. nih.gov
High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to provide multiparametric data on the cellular effects of a compound, offering a more detailed understanding of its biological impact.
| Screening Technology | Description | Potential Application for this compound |
| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds against biological targets. sbpdiscovery.org | Rapidly assess the compound's activity across a wide range of assays. |
| High-Content Screening (HCS) | Combines automated microscopy and image analysis to study cellular effects. | Provide detailed information on the compound's impact on cellular morphology and function. |
| Phenotypic Screening | Evaluates the effect of compounds on the phenotype of a cell or organism. | Discover novel biological activities without a preconceived target. |
Design of Next-Generation Scaffolds and Derivatives for Specific Research Applications
The core structure of this compound can serve as a scaffold for the design and synthesis of a library of derivatives. This medicinal chemistry approach aims to optimize the compound's properties for specific research applications. The concept of using a core structure as a scaffold is well-established in drug discovery, with examples like the 2-amino-1,3,4-thiadiazole and 2-amino-4-aryl thiazole scaffolds showing promise for developing new therapeutic agents. dovepress.comrsc.org
Key strategies for derivative design include:
Structure-Activity Relationship (SAR) Studies: By systematically modifying different parts of the this compound molecule and assessing the impact on its biological activity, a clear SAR can be established.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved potency, selectivity, or pharmacokinetic profiles.
Fragment-Based Drug Discovery (FBDD): Small molecular fragments that bind to a target of interest can be identified and then grown or linked together to create more potent lead compounds.
Expanding Applications in Materials Science and Industrial Processes
Beyond potential biological applications, the functional groups present in this compound—a primary amide and an amino group—make it a candidate for applications in materials science and industrial processes.
Potential areas of exploration include:
Polymer Chemistry: The amino and amide groups could be utilized in polymerization reactions to create novel polymers with specific properties. For example, it could serve as a monomer or a cross-linking agent.
Self-Assembling Materials: The ability of amides to form hydrogen bonds could be exploited to design self-assembling materials, such as hydrogels or supramolecular polymers.
Coordination Chemistry: The amino group can act as a ligand to coordinate with metal ions, potentially leading to the formation of new catalysts or functional materials.
Leveraging Computational Chemistry for Rational Design and Discovery
Computational chemistry and molecular modeling will be instrumental in guiding future research on this compound. These in silico methods can accelerate the discovery and optimization process by providing predictive insights. nih.govunimi.itunimi.it
Computational approaches that can be applied include:
Quantum Mechanics (QM) Calculations: QM methods can be used to study the electronic structure and reactivity of the molecule, providing a fundamental understanding of its chemical properties. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule and its interactions with biological targets or other molecules over time.
Virtual Screening: Large libraries of virtual compounds based on the this compound scaffold can be computationally screened against known protein structures to identify potential hits for further experimental validation.
| Computational Method | Description | Application for this compound |
| Quantum Mechanics (QM) | Studies the electronic structure and reactivity of molecules. rsc.org | Predict chemical properties and reaction mechanisms. |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules. | Investigate binding dynamics with biological targets. |
| Virtual Screening | Computationally screens large libraries of compounds against targets. | Identify potential biological targets and lead compounds. |
Q & A
Q. Q1. What are the most efficient synthetic routes for 2-Amino-4-methylheptanamide, and how can reaction conditions be optimized?
Methodological Answer: A three-component reaction involving aldehydes, α-methyl enones, and nitriles, catalyzed by hexamethylenetetramine, has been demonstrated for analogous amino-substituted compounds (e.g., 2-amino-4H-pyrans). Key optimization parameters include:
- Catalyst loading : 10–15 mol% to balance reaction rate and byproduct formation.
- Solvent selection : Ethanol or water for improved yield and reduced toxicity.
- Temperature : 60–80°C to enhance kinetics without degrading sensitive functional groups.
This method achieves >85% yield under mild conditions, minimizing side reactions like hydrolysis of the amide group .
Q. Q2. What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR spectroscopy : - and -NMR to confirm the presence of the methyl group (δ ~1.2–1.5 ppm) and amide protons (δ ~6.8–7.2 ppm).
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 173.12 for C₈H₁₆N₂O) and rule out contaminants.
- HPLC-PDA : Reverse-phase chromatography with UV detection (λ = 210–220 nm) to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in bioactivity data for this compound derivatives?
Methodological Answer: Discrepancies often arise from variations in assay conditions or structural analogs. Systematic approaches include:
- Dose-response normalization : Compare IC₅₀ values across studies using standardized protocols (e.g., MTT assays for cytotoxicity).
- Structural benchmarking : Contrast results with analogs like 2-amino-6-methylheptanoic acid hydrochloride, noting how branching (e.g., C7 chain vs. C5) impacts receptor binding .
- Meta-analysis : Apply Cochrane Review principles to aggregate data, assess bias (e.g., publication bias via funnel plots), and validate trends .
Q. Q4. What computational strategies are effective for predicting the stereochemical outcomes of this compound reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in amidation or alkylation steps.
- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or GPCRs) and prioritize synthetic targets.
- Global NMR fitting : Analyze dynamic equilibria in solution (e.g., rotamer populations) to refine reaction mechanisms .
Q. Q5. How can researchers mitigate environmental risks when handling this compound in lab settings?
Methodological Answer:
- Waste management : Neutralize aqueous waste with activated charcoal or enzymatic degradation to prevent aquatic toxicity (GHS Category 1).
- Personal protective equipment (PPE) : Nitrile gloves and FFP2 masks to avoid dermal/allergic exposure (GHS Skin Sensitization Category 1).
- Spill protocols : Collect solids with absorbent pads and dispose via licensed hazardous waste facilities .
Data Interpretation & Mechanistic Studies
Q. Q6. What experimental designs are recommended for studying the metabolic stability of this compound?
Methodological Answer:
- In vitro hepatic microsomal assays : Incubate with rat or human liver microsomes (1 mg/mL protein) and monitor degradation via LC-MS/MS over 60 minutes.
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities.
- Stability buffers : Vary pH (2–8) and temperature (25–37°C) to simulate gastrointestinal or plasma conditions .
Q. Q7. How do structural modifications (e.g., methyl group position) alter the physicochemical properties of this compound?
Methodological Answer:
- LogP calculations : Compare with analogs (e.g., 3-amino-4-methylheptanoic acid) to assess hydrophobicity shifts. Methyl at C4 increases LogP by ~0.3 units, enhancing membrane permeability.
- pKa determination : Use potentiometric titration to evaluate how the amino group (pKa ~8.5) and amide (pKa ~0.5) influence solubility and ionization .
Cross-Disciplinary Applications
Q. Q8. What role can this compound play in developing fluorescent probes or biochemical tools?
Methodological Answer:
- Fluorophore conjugation : Attach dansyl or coumarin groups to the amino moiety via EDC/NHS coupling for pH-sensitive probes.
- Enzyme substrate design : Modify the amide group to mimic natural substrates (e.g., proteases) and monitor cleavage kinetics via FRET .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
